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Abstract

Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-
penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI13Ka). It
exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the
kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This
mutant-selective profile is designed to mitigate the metabolic side effects, such as
hyperglycemia, commonly associated with non-selective PI3Ka inhibitors. This guide provides
a comprehensive overview of the chemical structure, physicochemical properties, mechanism
of action, and preclinical and clinical data for Tersolisib, along with detailed experimental
protocols relevant to its study.

Chemical Structure and Properties

Tersolisib is a synthetic organic small molecule. Its chemical identity and key physicochemical
properties are summarized below.
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Identifier Value Reference

1-(2-aminopyrimidin-5-yl)-3-

[(AR)-1-(5,7-difluoro-3-methyl-
IUPAC Name [1]

1-benzofuran-2-yl)-2,2,2-

trifluoroethyljurea

Synonyms STX-478, LY4064809 [2],[3]
CAS Number 2883540-92-7 [2]
Molecular Formula C16H12FsN50:2 [2]
Molecular Weight 401.29 g/mol

Table 1: Chemical Identifiers of Tersolisib.

Property Value Reference

DMSO: = 100 mg/mL (249.20

Solubility
mM)
Ethanol: 20 mg/mL
Water: Insoluble
pKa Data not available
Melting Point Data not available

Table 2: Physicochemical Properties of Tersolisib.

Mechanism of Action: Targeting the PISBK/IAKT/ImTOR
Pathway

Tersolisib is a highly potent and selective allosteric inhibitor of mutant PI3Ka. The
PISK/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating
mutations in the PIK3CA gene, is a frequent event in various cancers.
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Tersolisib selectively binds to an allosteric site on the mutant PI3Ka enzyme, leading to the
inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second
messenger. The subsequent reduction in PIP3 levels leads to decreased activation of
downstream effectors, including the serine/threonine kinase AKT and the mammalian target of
rapamycin (mTOR). By inhibiting this pathway, Tersolisib induces apoptosis and inhibits the
growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of Tersolisib is
its significantly lower affinity for wild-type PI3Ka, which is believed to be responsible for the
metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.
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Figure 1. Simplified signaling pathway of mutant PI3Ka and the inhibitory action of Tersolisib.

Preclinical Pharmacology
In Vitro Activity
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Tersolisib has demonstrated potent and selective inhibition of mutant PI3Ka in biochemical
and cellular assays.

Target/Cell Line ICs0 (M) Assay Type Reference
PI3Ka H1047R _ _

9.4 Biochemical
(mutant)
PI3Ka E545K _ _

71 Biochemical
(mutant)
PI3Ka E542K , ,

113 Biochemical
(mutant)
PI3Ka (wild-type) 131 Biochemical
MCF10A H1047R - pAKT Inhibition

Table 3: In Vitro Inhibitory Activity of Tersolisib.

In Vivo Efficacy

In preclinical xenograft models, Tersolisib has shown robust and durable anti-tumor activity.

Tumor Growth

Model Treatment Dosage L Reference
Inhibition
CAL-33 Dose-dependent
o 30, 100 mg/kg, o
Xenograft Tersolisib ) reduction in
p.o., daily
(mouse) tumor volume

Table 4: In Vivo Efficacy of Tersolisib.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that Tersolisib has good oral
bioavailability and a long half-life, supporting once-daily dosing.
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Species Dose Cmax Tmax AUC Half-life :eferenc
Exposures
30, 100, Data not Data not bracketed
Mouse 300 mg/kg, fully fully the ICso for ~ ~60 hours
p.o. available available relevant
cell lines

Table 5: Preclinical Pharmacokinetic Parameters of Tersolisib in Mice.

Clinical Development

Tersolisib is currently being evaluated in clinical trials for the treatment of advanced solid
tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the
PIKALO-1 trial (NCT05768139).

PIKALO-1 Trial (NCT05768139)

This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and
preliminary anti-tumor activity of Tersolisib as a monotherapy and in combination with other
anticancer agents.

Key Preliminary Findings:

e Overall Response Rate (ORR):
o 23% in patients with HR+/HER2- breast cancer (n=22).
o 44% in patients with gynecological tumors.

o Safety: Tersolisib was generally well-tolerated, with a low incidence of severe
hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.

Experimental Protocols
PISKa HTRF Assay
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This protocol describes a method for measuring the in vitro inhibitory activity of Tersolisib
against PI3Ka using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Add HTRF Detection Reagents
> (Europium-cryptate labeled antibody,

XL665-labeled streptavidin)

Add Enzyme, Substrate (PIP2), Incubate at RT
@ )( ATP, and Tersolisib to well > Incubate at RT <\
>
Read Plate on HTRF-compatible reader [——>| Analyze Data (calculate IC50) >

Click to download full resolution via product page

Figure 2. Workflow for the PI3Ka HTRF Assay.

Methodology:

» Reagent Preparation: Prepare a reaction buffer containing MgClz, DTT, and other necessary
components. Prepare stock solutions of PI3Ka enzyme, PIP2 substrate, ATP, and Tersolisib
at various concentrations.

o Assay Plate Setup: In a 384-well plate, add the reaction buffer, PI3Ka enzyme, and
Tersolisib (or vehicle control).

« Initiate Reaction: Add PIP2 and ATP to initiate the kinase reaction.
 Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

» Detection: Stop the reaction and add the HTRF detection reagents. These typically include a
Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled
streptavidin that binds to a biotinylated tracer.

o Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring
the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the
amount of product formed.

o Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the ICso value.
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Western Blot for PI3K Pathway Signaling

This protocol outlines the procedure for assessing the effect of Tersolisib on the
phosphorylation of AKT, a key downstream effector of PI3Ka.

Methodology:

Cell Culture and Treatment: Culture cancer cells with known PIK3CA mutations (e.g., MCF-7,
T47D) to 70-80% confluency. Treat the cells with varying concentrations of Tersolisib or
vehicle control for a specified time.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT
Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to
ensure equal protein loading.

Densitometry: Quantify the band intensities using image analysis software to determine the
relative levels of p-AKT.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure the effect of Tersolisib on the viability of cancer cells.

Methodology:
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o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Tersolisib or vehicle control
and incubate for a specified period (e.g., 72 hours).

» Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present.

» Signal Measurement: Measure the luminescence using a microplate reader.

» Data Analysis: Normalize the luminescence signals to the vehicle control and plot the
percentage of viable cells against the drug concentration. Calculate the Glso (concentration
for 50% growth inhibition) using a non-linear regression model.

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of Tersolisib in a
mouse xenograft model.
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Figure 3. General workflow for a mouse xenograft study.
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Methodology:
¢ Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33,
which has a PIK3CA H1047R mutation) into the flank of each mouse.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
volume (e.g., 100-200 mms3), randomize the mice into treatment and control groups.

o Drug Administration: Administer Tersolisib orally (e.g., by gavage) at the desired doses and
schedule (e.g., once daily). The control group receives the vehicle.

e Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly
(e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

o Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined
time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and
tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).

o Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor
efficacy. Calculate the tumor growth inhibition (TGI).

Conclusion

Tersolisib is a promising mutant-selective PI3Ka inhibitor with a favorable preclinical profile. Its
ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme
offers the potential for an improved therapeutic window compared to non-selective inhibitors.
Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced
solid tumors. The experimental protocols detailed in this guide provide a framework for the
continued investigation of Tersolisib and other next-generation PI3K pathway inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b10862097/docs?utm_src=pdf-body#tersolisib-a-technical-guide-to-a-mutant-selective-pi3k-inhibitor
https://www.benchchem.com/product/b10862097/docs?utm_src=pdf-body#tersolisib-a-technical-guide-to-a-mutant-selective-pi3k-inhibitor
https://www.benchchem.com/product/b10862097/docs?utm_src=pdf-body#tersolisib-a-technical-guide-to-a-mutant-selective-pi3k-inhibitor
https://www.benchchem.com/product/b10862097?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

References

1. NCT05768139 : Clinical Trial Detail - Cancer Knowledgebase (CKB)
[ckb.genomenon.com]

e 2. benchchem.com [benchchem.com]

o 3. First-in-Human Study of STX-478 as Monotherapy and in Combination With Other
Antineoplastic Agents in Participants With Advanced Solid Tumors [clin.larvol.com]

» To cite this document: BenchChem. [Tersolisib: A Technical Guide to a Mutant-Selective
PI3Ka Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10862097/docs#tersolisib-a-technical-guide-to-a-
mutant-selective-pi3k-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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